An In-depth Technical Guide to 2-(diethylamino)acetohydrazide (CAS 2644-33-9)
An In-depth Technical Guide to 2-(diethylamino)acetohydrazide (CAS 2644-33-9)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of 2-(diethylamino)acetohydrazide, a versatile hydrazide derivative with potential applications in various scientific fields. As a Senior Application Scientist, this document synthesizes available technical data with practical insights to support its use in research and development.
Molecular Structure and Identification
2-(diethylamino)acetohydrazide is an organic compound featuring a hydrazide functional group and a tertiary amine. Its unique structure imparts specific reactivity and potential for further chemical modifications.
| Identifier | Value | Source |
| CAS Number | 2644-33-9 | [1] |
| Molecular Formula | C₆H₁₅N₃O | [1] |
| Molecular Weight | 145.20 g/mol | [1] |
| SMILES | O=C(NN)CN(CC)CC | [1] |
graph "2_diethylamino_acetohydrazide_structure" { layout=neato; node [shape=plaintext];// Atom nodes N1 [label="N", pos="0,0!"]; N2 [label="N", pos="1,0.5!"]; C1 [label="C", pos="-1,0.5!"]; O1 [label="O", pos="-1.5,1.5!"]; C2 [label="C", pos="-1.5,-0.5!"]; N3 [label="N", pos="-2.5,-0.2!"]; C3 [label="C", pos="-3.5,-0.8!"]; C4 [label="C", pos="-4.5,-0.3!"]; C5 [label="C", pos="-3,0.8!"]; C6 [label="C", pos="-3.5,1.8!"];
H1 [label="H", pos="1.3,1!"]; H2 [label="H₂", pos="1.5,0!"]; H3 [label="H₂", pos="-1.3,-1.2!"]; H4 [label="H₂", pos="-3.7,-1.5!"]; H5 [label="H₃", pos="-5.2,-0.8!"]; H6 [label="H₂", pos="-2.8,1.5!"]; H7 [label="H₃", pos="-4,2.5!"];
// Bonds N1 -- N2; N1 -- C1; C1 -- O1 [style=double]; C1 -- C2; C2 -- N3; N3 -- C3; N3 -- C5; C3 -- C4; C5 -- C6;
N2 -- H1; N2 -- H2; C2 -- H3; C3 -- H4; C4 -- H5; C5 -- H6; C6 -- H7; }
Figure 1: Chemical structure of 2-(diethylamino)acetohydrazide.
Physicochemical Properties
| Property | Predicted/Estimated Value | Notes |
| Melting Point | Solid at room temperature | Acetohydrazide has a melting point of 57-60 °C[2]. The presence of the diethylamino group may influence this. |
| Boiling Point | > 150 °C | 2-Diethylaminoethanol has a boiling point of 162-163 °C[3]. |
| Solubility | Soluble in water and polar organic solvents | The hydrazide and tertiary amine groups suggest good solubility in polar solvents. |
| Appearance | Likely a white to off-white solid | Based on related hydrazide compounds[4]. |
Synthesis and Reactivity
Synthetic Approach
The most common and straightforward method for the synthesis of acetohydrazides is the reaction of the corresponding ester with hydrazine hydrate. For 2-(diethylamino)acetohydrazide, the synthesis would typically involve the reaction of ethyl 2-(diethylamino)acetate with hydrazine hydrate, often in an alcohol solvent under reflux.
Figure 2: General synthetic workflow for 2-(diethylamino)acetohydrazide.
Experimental Protocol (General Procedure):
-
To a solution of ethyl 2-(diethylamino)acetate (1 equivalent) in a suitable alcohol solvent (e.g., ethanol), add hydrazine hydrate (an excess, typically 2-3 equivalents).
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography.
Causality behind experimental choices: The use of excess hydrazine hydrate drives the reaction towards the formation of the hydrazide. Ethanol is a common solvent as it dissolves both reactants and is easily removed. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Chemical Reactivity
The reactivity of 2-(diethylamino)acetohydrazide is primarily dictated by the nucleophilic nature of the terminal -NH₂ group of the hydrazide moiety and the basicity of the tertiary diethylamino group.
-
Schiff-Base Formation: Like other hydrazides, it is expected to readily react with aldehydes and ketones to form the corresponding hydrazones (Schiff bases)[5]. This reaction is a cornerstone of hydrazide chemistry and is widely used in the synthesis of more complex molecules.
-
Acylation: The terminal nitrogen of the hydrazide can be acylated by reacting with acyl chlorides or anhydrides[6]. This allows for the introduction of various functional groups.
-
Cyclization Reactions: Acetohydrazide derivatives are versatile precursors for the synthesis of various five- and six-membered heterocyclic compounds, such as oxadiazines, pyrazoles, and triazoles[7][8]. These reactions often involve condensation with bifunctional reagents.
-
Coordination Chemistry: The presence of multiple nitrogen and oxygen atoms makes 2-(diethylamino)acetohydrazide a potential ligand for the formation of metal complexes.
Spectral Characterization (Predicted)
While specific spectral data for 2-(diethylamino)acetohydrazide is not publicly available, the following are predicted characteristic signals based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
-
-NH-NH₂ protons: These protons are exchangeable and may appear as broad singlets. The chemical shift is highly dependent on the solvent and concentration. The amide NH proton is typically found further downfield (δ 8-10 ppm) compared to the terminal NH₂ protons (δ 4-5 ppm).
-
-CH₂- (adjacent to C=O): A singlet expected around δ 3.0-3.5 ppm.
-
-N(CH₂CH₃)₂ protons: A quartet for the methylene (-CH₂-) protons around δ 2.5-3.0 ppm and a triplet for the methyl (-CH₃) protons around δ 1.0-1.3 ppm.
¹³C NMR Spectroscopy
-
Carbonyl Carbon (C=O): Expected to appear in the range of δ 165-175 ppm[9].
-
-CH₂- (adjacent to C=O): Around δ 50-60 ppm.
-
-N(CH₂CH₃)₂ carbons: The methylene carbons are expected around δ 45-55 ppm, and the methyl carbons around δ 10-15 ppm.
Infrared (IR) Spectroscopy
-
N-H Stretching: Two bands are expected for the -NH₂ group in the region of 3200-3400 cm⁻¹, and one band for the -NH- group[10].
-
C=O Stretching (Amide I): A strong absorption band is expected around 1640-1680 cm⁻¹[10].
-
N-H Bending (Amide II): A band is expected around 1550-1650 cm⁻¹.
-
C-N Stretching: In the fingerprint region, typically between 1000-1350 cm⁻¹.
Mass Spectrometry
In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be at m/z 145. Common fragmentation patterns for N,N-dialkylamino compounds involve α-cleavage, which is the loss of an alkyl radical from the nitrogen atom. For 2-(diethylamino)acetohydrazide, this would lead to the loss of a methyl or ethyl group. Fragmentation of the hydrazide moiety is also expected.
Safety and Handling
-
Potential Hazards: Based on related compounds, it may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation or more severe damage[2][11]. Some hydrazide derivatives are suspected of causing genetic defects or cancer[2][11].
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or under a chemical fume hood.
-
In case of Exposure:
-
Skin contact: Immediately wash with plenty of water.
-
Eye contact: Rinse cautiously with water for several minutes.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
Inhalation: Move to fresh air.
-
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids[11].
Potential Applications
While specific applications for 2-(diethylamino)acetohydrazide are not extensively documented, its structural motifs suggest potential utility in several areas of research and development:
-
Pharmaceutical Intermediate: Hydrazide derivatives are important building blocks in medicinal chemistry for the synthesis of various bioactive molecules, including those with antimicrobial, anticonvulsant, and anti-inflammatory properties[12]. The diethylamino group can improve the pharmacokinetic properties of a drug candidate.
-
Chelating Agent and Ligand Synthesis: The presence of multiple heteroatoms makes it a candidate for the synthesis of chelating agents for metal ions.
-
Organic Synthesis: As a versatile building block, it can be used to introduce the hydrazide functionality and the diethylamino group into more complex molecules.
This technical guide is intended to provide a summary of the available information and expert-based predictions for 2-(diethylamino)acetohydrazide. It is crucial for researchers to perform their own experimental verification of these properties and to conduct a thorough safety assessment before use.
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